molecular formula C12H23NO4 B1469612 Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 100222-98-8

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No. B1469612
CAS RN: 100222-98-8
M. Wt: 245.32 g/mol
InChI Key: UVOBNXGRSPQFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is a chemical compound that contains a total of 40 atoms, including 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is characterized by a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 hydroxyl group .

Scientific Research Applications

Pharmaceutical Research

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-: is a valuable building block in the synthesis of innovative pharmaceutical compounds. Its unique chemical structure facilitates the development of targeted therapies for a range of health conditions, including neurological disorders and metabolic diseases .

Antibacterial Agents

This compound is utilized in the preparation of esters of 6-aminohexanoic acid, which serve as antibacterial agents. These esters are significant in the development of new medications that can inhibit the growth of bacteria, contributing to the fight against antibiotic-resistant strains .

Enzyme Inhibition

The compound has been reported to inhibit various enzymes such as chymotrypsin, Factor VIIa, lysine carboxy peptidase, plasmin, and plasminogen activator. This inhibition is crucial for studying the enzyme’s role in physiological processes and for developing enzyme inhibitors as therapeutic agents .

Chemical Research and Development

Due to its high purity and specific molecular structure, this compound is an essential tool in chemical research and development. It allows scientists to explore chemical reactions and synthesize new compounds with potential applications across various industries .

properties

IUPAC Name

6-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)9-13-8-6-4-5-7-10(14)15/h13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOBNXGRSPQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10760749
Record name 6-[(2-tert-Butoxy-2-oxoethyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

CAS RN

100222-98-8
Record name 6-[(2-tert-Butoxy-2-oxoethyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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